molecular formula C19H13N3O3S2 B2589707 (Z)-N-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetamide CAS No. 304863-98-7

(Z)-N-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetamide

Cat. No.: B2589707
CAS No.: 304863-98-7
M. Wt: 395.45
InChI Key: KQWVBQBWOJUVAE-NXVVXOECSA-N
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Description

(Z)-N-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetamide is a synthetic compound designed for research applications, featuring a molecular framework that combines indolinone and rhodanine (2-thioxothiazolidin-4-one) pharmacophores. This structure is of significant interest in medicinal chemistry for its potential multi-target biological activity. Compounds with this hybrid scaffold have demonstrated promising antitumor properties in preclinical studies. Research on closely related molecules has shown that they can inhibit the growth of cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (Caco-2) cells . The mechanism of action is believed to involve the induction of the intrinsic mitochondrial apoptotic pathway, characterized by an upregulation of pro-apoptotic protein Bax, downregulation of anti-apoptotic protein Bcl-2, and activation of caspase-9 and caspase-3 . Additionally, this core structure has been investigated as an inhibitor of specific carbonic anhydrase (CA) isoforms, particularly the tumor-associated hCA IX, which plays a role in tumor progression and metastasis . Beyond oncology research, the rhodanine-indole hybrid structure is associated with potent antimicrobial activity. Studies on analogous compounds have revealed effectiveness against a range of Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), with activity sometimes surpassing standard antibiotics like ampicillin . The proposed antibacterial mechanism may involve the inhibition of the bacterial enzyme MurB, while antifungal effects could be linked to CYP51 inhibition . This product is intended for non-human research purposes only and is not designed for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S2/c23-14(10-11-6-2-1-3-7-11)21-22-18(25)16(27-19(22)26)15-12-8-4-5-9-13(12)20-17(15)24/h1-9,25H,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQCNFKEJADQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for its biological activities. The presence of the indole moiety enhances its potential for interacting with biological targets. The molecular formula is C20H18N2O4SC_{20}H_{18}N_2O_4S, with a molecular weight of approximately 378.49 g/mol.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to this compound. Notably:

  • Antituberculosis Activity : A series of thiazolidinone derivatives were synthesized and tested against Mycobacterium tuberculosis strain H37Rv. One derivative demonstrated an inhibition rate of 98% at a concentration of 6.25 μg/mL, indicating significant antimycobacterial potential .
  • General Antimicrobial Activity : Compounds containing the thiazolidinone structure have shown effectiveness against various bacterial and fungal strains. For instance, derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL against multiple pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored through various mechanisms:

  • DNA Binding Studies : Research indicated that certain derivatives could bind to DNA, leading to cytotoxic effects on cancer cell lines. This suggests a mechanism where the compound interferes with DNA replication and transcription processes .
  • Inhibition of Carbonic Anhydrases : The compound has been investigated as an inhibitor of carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis. Effective inhibition could provide a therapeutic avenue for cancer treatment .

Enzyme Inhibition

The compound's ability to inhibit metalloenzymes such as carbonic anhydrases has been highlighted in several studies:

  • Enzyme Assays : The synthesized sulfonamides related to this compound were tested against various isoforms, showing promising inhibition profiles that could be beneficial in treating conditions associated with dysregulated enzyme activity .

Summary of Biological Activities

Activity TypeObservations
Antimicrobial High inhibition against M. tuberculosis at 6.25 μg/mL; effective against various bacterial strains with MICs between 10.7–21.4 μmol/mL .
Anticancer Significant DNA binding and cytotoxicity against cancer cell lines; inhibition of carbonic anhydrases indicates potential therapeutic use .
Enzyme Inhibition Effective as an inhibitor for metalloenzymes, suggesting roles in cancer therapy and metabolic regulation .

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the compound's potential as an antimycobacterial agent. A notable investigation was conducted on a series of thiazolidinone derivatives, including this compound, which were synthesized and screened for their activity against Mycobacterium tuberculosis.

Case Study: Antimycobacterial Activity

In a study published in Organic Communications, a collection of derivatives was tested against M. tuberculosis strain H37Rv. The compound exhibited significant inhibition, with one derivative achieving a 98% inhibition rate at a concentration of 6.25 μg/mL. Molecular docking studies suggested that the mechanism of action may involve inhibition of the enzyme MtInhA, which is crucial for the bacterial fatty acid synthesis pathway .

Anticancer Potential

The compound also shows promise in anticancer research. Investigations into its ability to bind DNA and induce cytotoxic effects have been conducted, revealing its potential as an anticancer agent.

Case Study: DNA Binding and Cytotoxicity

A study focused on hydrazonoindolin compounds, including derivatives similar to (Z)-N-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetamide, demonstrated their capacity to bind to DNA and exhibit cytotoxicity against various cancer cell lines. The results indicated that these compounds could disrupt cellular processes by interacting with genetic material, leading to apoptosis in cancer cells .

Summary of Findings

Application AreaKey FindingsReference
AntimicrobialSignificant inhibition of M. tuberculosis with a maximum efficacy of 98% at 6.25 μg/mL
AnticancerEffective DNA binding and cytotoxicity against cancer cell lines

Chemical Reactions Analysis

Thiazolidinone Core Formation

The thiazolidinone ring is synthesized via cyclocondensation between thiourea derivatives and α-halo carbonyl compounds. For example:

  • Reaction : Thiourea intermediates (generated from isothiocyanates and amines) react with α-bromoacetophenone derivatives under reflux in ethanol or DCM .

  • Mechanism : Nucleophilic substitution at the α-carbon of the carbonyl group, followed by intramolecular cyclization .

  • Key Conditions : Catalytic glacial acetic acid, 12–24 hours at 30–80°C .

Phenylacetamide Functionalization

The N-phenylacetamide group is introduced via amide coupling :

  • Reaction : 2-Phenylacetyl chloride reacts with the free amine of the thiazolidinone-indolinone intermediate in DCM .

  • Mechanism : Nucleophilic acyl substitution facilitated by triethylamine (TEA) .

  • Key Conditions : 0–5°C to minimize side reactions .

Reaction Optimization Data

Step Reagents/Conditions Yield Key Observations
Thiazolidinone formationThiourea + α-bromoacetophenone, EtOH, Δ75–92% Z-configuration favored under acidic conditions
Knoevenagel condensationIsatin, piperidine, DMF, 80°C68–85% Extended conjugation confirmed via UV-Vis
Amide coupling2-Phenylacetyl chloride, TEA, DCM, 0°C80–88% High regioselectivity observed

Mechanistic Insights

  • Stereochemical Control : The Z-configuration of the exocyclic double bond is stabilized by intramolecular hydrogen bonding between the thioxo group (C=S) and the indolinone NH .

  • Cyclization Kinetics : Thiourea intermediates exhibit faster cyclization rates compared to urea analogs due to enhanced nucleophilicity of the sulfur atom .

Analytical Validation

  • NMR : Distinct signals for thioxo (δ 180–190 ppm in 13C^{13}\text{C}-NMR) and indolinone carbonyl (δ 165–175 ppm) .

  • HRMS : Molecular ion peaks align with theoretical values (e.g., m/z 423.08 for C20_{20}H14_{14}N3_3O3_3S2_2) .

  • X-ray Crystallography : Confirms planar geometry of the thiazolidinone-indolinone system .

Comparative Reactivity

Derivative Reactivity with Electrophiles Stability (pH 7.4)
ThioxothiazolidinoneHigh (C=S acts as soft nucleophile)>48 hours
OxothiazolidinoneModerate<24 hours

Functionalization Potential

  • C-5 Modification : The exocyclic double bond undergoes [4+2] cycloaddition with dienophiles (e.g., maleic anhydride) .

  • Sulfur Oxidation : Treatment with H2_2O2_2 converts thioxo (C=S) to sulfonyl (C=O), altering bioactivity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Substituents Key Features Biological Activity Reference
Target Compound: (Z)-N-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)-2-phenylacetamide - 2-oxoindolin-3-ylidene (position 5)
- Phenylacetamide (position 3)
- (Z)-configuration
- High hydrophobicity
Anticancer (predicted), enzyme inhibition (e.g., hCA)
(Z)-2-(4-Oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide (9a) - 4-Sulfamoylphenylacetamide (position 3) - Enhanced solubility due to sulfonamide
- (Z)-configuration
hCA II inhibition (IC50 = 34.8 nM)
(Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)acetamide (I30) - Benzylidene (position 5)
- 3-Methoxyphenylacetamide (position 3)
- Electron-rich methoxy group
- (Z)-configuration
Anticancer activity (SRB assay, GI50 = 5.797 µM)
(E)-N-(3-fluoroisoxazol-5-yl)-2-(1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide - Isoxazole substituents
- (E)-configuration
- Steric hindrance from (E)-isomer
- Fluorine enhances metabolic stability
Not explicitly reported; structural focus
2-[(3Z)-3-(3-Cyclohexyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl]-N-phenethylacetamide - Cyclohexyl (position 3 of thiazolidinone)
- Phenethylacetamide (position 1 of indolinone)
- Bulky cyclohexyl group
- Extended hydrophobic chain
Anticancer (predicted, via SRB-like assays)

Key Findings

Stereochemistry and Bioactivity

  • The (Z)-configuration in the target compound and its analogues (e.g., 9a, I30) is crucial for maintaining planarity between the thiazolidinone and indolinone moieties, enabling strong interactions with enzyme active sites or DNA . In contrast, (E)-isomers (e.g., ) exhibit reduced activity due to steric clashes and altered binding modes .

Substituent-Driven Activity

  • Sulfonamide vs. Phenylacetamide : The sulfamoylphenyl group in 9a increases water solubility and hydrogen-bonding capacity, leading to potent hCA II inhibition (IC50 = 34.8 nM) compared to the less polar phenylacetamide in the target compound .
  • Halogenation : Fluorine or chlorine substituents (e.g., I31 in ) improve metabolic stability and membrane permeability, as seen in analogues with 4-fluorobenzylidene groups .

Anticancer Activity

  • Rhodanine derivatives with extended conjugation (e.g., I30–I34 in ) show cytotoxicity in the low micromolar range (GI50 = 5.408–6.815 µM) against diverse cancer cell lines. The target compound’s phenylacetamide group may similarly enhance cytotoxicity by promoting hydrophobic interactions with cellular targets .

Enzyme Inhibition

  • Compounds with sulfonamide moieties (e.g., 9a) exhibit stronger carbonic anhydrase inhibition than those with simple acetamides, highlighting the role of sulfonamide in coordinating the enzyme’s zinc ion .

Q & A

Q. Advanced

  • Flow chemistry : Continuous-flow systems (e.g., Omura-Sharma-Swern oxidation) enhance reaction control, reduce side products, and improve scalability. This method minimizes decomposition of sensitive intermediates .
  • Design of Experiments (DoE) : Statistical optimization (e.g., response surface methodology) identifies critical variables (e.g., temperature, stoichiometry) to maximize yield. For example, varying NaN₃ concentration and reflux time in azide synthesis can be systematically tested .

How do computational studies inform the biological activity and target interactions of this compound?

Q. Advanced

  • Molecular docking : Predicts binding affinity to targets like bacterial enzymes (e.g., DNA gyrase) by simulating interactions between the compound’s thioxothiazolidinone core and active-site residues. For analogs, docking scores correlate with experimental MIC values .
  • QSAR modeling : Electronic descriptors (e.g., HOMO-LUMO gaps) and steric parameters (e.g., molar refractivity) are used to design derivatives with enhanced antimicrobial activity .

How can researchers resolve contradictions in reported bioactivity data across studies?

Q. Advanced

  • Meta-analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalized to assay conditions). For instance, discrepancies in MIC values against S. aureus may arise from variations in bacterial strain susceptibility or culture media .
  • Experimental replication : Reproduce assays under controlled conditions (e.g., CLSI guidelines) to isolate compound-specific effects from methodological variability .

What spectroscopic and chromatographic methods validate purity and structural integrity?

Q. Basic

  • HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., unreacted azide intermediates) .
  • Elemental analysis : Validates empirical formulas (e.g., C, H, N, S content within ±0.4% of theoretical values) .
  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the thiazolidinone ring) .

What are the limitations of current biological evaluation protocols for this compound, and how can they be addressed?

Q. Advanced

  • Off-target effects : Use CRISPR-Cas9-engineered bacterial strains to isolate specific target interactions (e.g., E. coli lacking efflux pumps) .
  • Bioavailability : Incorporate permeability assays (e.g., Caco-2 cell monolayers) to assess intestinal absorption potential, addressing poor solubility noted in thiazolidinone derivatives .

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